molecular formula C19H19N3O2S B3010095 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide CAS No. 2309625-44-1

2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide

Cat. No. B3010095
CAS RN: 2309625-44-1
M. Wt: 353.44
InChI Key: LQJJHKWGVKFFOK-UHFFFAOYSA-N
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Description

2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide, also known as QNZ, is a small molecule inhibitor of NF-κB, a transcription factor that plays a crucial role in inflammation, immunity, and cancer. QNZ has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.

Mechanism of Action

2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide exerts its pharmacological effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide binds to the cysteine residue of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent gene transcription. By inhibiting NF-κB, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide reduces the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide induces cell cycle arrest, apoptosis, and autophagy, and inhibits angiogenesis and metastasis. In immune cells, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide suppresses the production of pro-inflammatory cytokines and promotes the differentiation of regulatory T cells. In viral infections, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide inhibits the replication of viruses by targeting host factors involved in viral entry, replication, and assembly.

Advantages and Limitations for Lab Experiments

2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified to improve its pharmacokinetic and pharmacodynamic properties. 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has been extensively studied for its pharmacological effects, and its mechanism of action is well understood. However, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide also has some limitations. It is a non-specific inhibitor that can affect other signaling pathways besides NF-κB. 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide can also induce cytotoxicity and apoptosis in non-cancer cells at high concentrations.

Future Directions

2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has several potential future directions in research and development. One direction is the optimization of 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide analogs with improved potency, selectivity, and pharmacokinetic properties. Another direction is the combination of 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide with other drugs or therapies to enhance its therapeutic efficacy and reduce its toxicity. 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide can also be used as a tool to investigate the role of NF-κB in various diseases and to identify new targets for drug development. Finally, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide can be used as a lead compound for the development of new drugs that target NF-κB and other transcription factors involved in disease pathogenesis.

Synthesis Methods

2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide can be synthesized through a multi-step process starting from 2-aminobenzamide. The first step involves the reaction of 2-aminobenzamide with thiosemicarbazide to form 2-(2-amino-phenyl)-1,3-thiazolidin-4-one. This intermediate is then reacted with 2-chloro-4,5-dicyanoimidazole to form 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-amino-phenyl)acetamide. Finally, the amino group of the quinazoline ring is protected with 3-phenylpropylamine to yield 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide.

Scientific Research Applications

2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, lung, and colon cancer. 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In autoimmune disorders, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has been shown to suppress the production of pro-inflammatory cytokines and alleviate the symptoms of rheumatoid arthritis and multiple sclerosis. In viral infections, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has been shown to inhibit the replication of HIV, hepatitis B and C viruses, and influenza A virus.

properties

CAS RN

2309625-44-1

Product Name

2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide

Molecular Formula

C19H19N3O2S

Molecular Weight

353.44

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C19H19N3O2S/c23-17(20-12-6-9-14-7-2-1-3-8-14)13-22-18(24)15-10-4-5-11-16(15)21-19(22)25/h1-5,7-8,10-11H,6,9,12-13H2,(H,20,23)(H,21,25)

InChI Key

LQJJHKWGVKFFOK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCNC(=O)CN2C(=O)C3=CC=CC=C3NC2=S

solubility

not available

Origin of Product

United States

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